5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-methyl-2-nitrophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde typically involves the reaction of 4-methyl-2-nitrobenzaldehyde with furfural under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired furan derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures efficient production.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-(4-Methyl-2-nitrophenyl)-2-furancarboxylic acid.
Reduction: 5-(4-Methyl-2-aminophenyl)-2-furaldehyde.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other furan derivatives.
Biology and Medicine: This compound has shown potential as an antimicrobial agent. Its derivatives have been studied for their activity against various bacterial strains, including Mycobacterium tuberculosis. The ability to interfere with iron homeostasis in bacteria makes it a promising candidate for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with desirable properties for various applications.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde and its derivatives involves the inhibition of key enzymes and pathways in bacterial cells. For instance, its ability to interfere with iron acquisition in Mycobacterium tuberculosis is crucial for its antimicrobial activity. The compound binds to iron-binding proteins, disrupting the iron homeostasis and leading to bacterial cell death .
Comparison with Similar Compounds
- 5-(4-Nitrophenyl)-2-furaldehyde
- 5-(4-Methylphenyl)-2-furaldehyde
- 5-(4-Methyl-2-aminophenyl)-2-furaldehyde
Comparison: Compared to 5-(4-Nitrophenyl)-2-furaldehyde, 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde has an additional methyl group, which can influence its reactivity and biological activity. The presence of the nitro group in both compounds contributes to their potential as antimicrobial agents. the methyl group in this compound may enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.
Properties
IUPAC Name |
5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)17-12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAULAKHYRANRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358314 |
Source
|
Record name | 5-(4-methyl-2-nitrophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425645-31-4 |
Source
|
Record name | 5-(4-methyl-2-nitrophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.